N-[(Z)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(Z)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Enone Intermediate: This involves the reaction of 2-chlorobenzaldehyde with aniline in the presence of a base to form the enone intermediate.
Coupling Reaction: The enone intermediate is then coupled with 4-methylbenzoyl chloride in the presence of a catalyst such as palladium to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the enone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(Z)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(Z)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-2-(4-chlorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}ethenyl]-4-methoxybenzamide
- N-[(Z)-3-anilino-1-(2-bromophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Uniqueness
N-[(Z)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[(Z)-3-anilino-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-16-11-13-17(14-12-16)22(27)26-21(15-18-7-5-6-10-20(18)24)23(28)25-19-8-3-2-4-9-19/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPAZYARZPDRAL-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2Cl)/C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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